Methyl 6-chloro-4-methoxypicolinate

Description

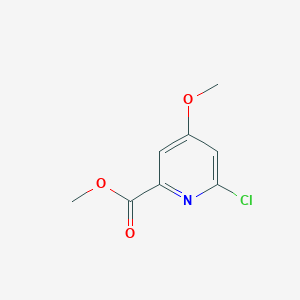

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBQMUWCNOOYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670485 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204378-41-6 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to Methyl 6-chloro-4-methoxypicolinate

The construction of this compound typically involves a sequence of reactions, including the formation of the ester and the functionalization of the pyridine (B92270) ring. The order and methodology of these steps are critical for achieving high yields and purity.

One of the most classic methods is the Fischer-Speier esterification . wikipedia.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid (a picolinic acid derivative) with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or a large excess of the alcohol is used. wikipedia.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, milder methods are preferred. The Steglich esterification offers a valuable alternative, proceeding under neutral conditions at room temperature. rsc.orgorganic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by methanol to yield the desired ester and N,N'-dicyclohexylurea (DCU). rsc.orgorganic-chemistry.org While effective, a drawback of using DCC is the removal of the insoluble DCU byproduct. rsc.orgresearchgate.net

Another approach involves the conversion of the picolinic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govchemicalbook.com The resulting picolinoyl chloride hydrochloride can then be reacted with methanol in the presence of a base, such as triethylamine, to afford the methyl ester. nih.gov This two-step procedure is effective, as demonstrated in the synthesis of methyl 4-chloropicolinate, where the acid chloride was first formed and then esterified with methanol to achieve a high yield. chemicalbook.com

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Harsh acidic conditions, equilibrium reaction. wikipedia.org |

| Steglich Esterification | Carboxylic Acid, Methanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org | Formation of DCU byproduct, which can be difficult to remove. rsc.org |

| Acid Chloride Formation | Carboxylic Acid, SOCl₂, DMF (cat.); then Methanol, Base | Varies | High reactivity of acid chloride intermediate. | Two-step process, acid chloride can be moisture sensitive. nih.gov |

This table summarizes common esterification methods applicable to picolinic acid derivatives.

Introducing the chloro and methoxy (B1213986) groups at the C6 and C4 positions, respectively, on the pyridine ring requires strategic synthetic planning. These functionalizations can be performed on the picolinic acid itself or on a precursor molecule.

Direct chlorination of pyridine rings can be challenging due to the ring's electron-deficient nature, often requiring harsh conditions such as high temperatures or the use of radical initiators. organic-chemistry.org For instance, a method for synthesizing 2-chloro-5-methyl pyridine involves diazotization of 2-amino-5-methylpyridine (B29535) followed by reaction with thionyl chloride and nitrosonitric acid in concentrated hydrochloric acid. google.com A more direct approach involves reacting a pyridine derivative with a chlorinating agent like phosphorus oxychloride (POCl₃), which is a common method for converting hydroxypyridines to chloropyridines. atlantis-press.com

The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr). A common strategy would involve a precursor with a suitable leaving group at the C4 position, such as a chlorine atom. For example, a hypothetical synthesis could start from a 4,6-dichloropicolinate derivative. The C4-chloro is generally more susceptible to nucleophilic attack than the C6-chloro. Selective reaction with sodium methoxide (B1231860) would displace the C4-chloro to install the methoxy group, leaving the C6-chloro intact. This differential reactivity is a key principle in the functionalization of polychlorinated pyridines. The synthesis of a related 4,6-dichloropyrimidine (B16783) from a 4-chloro-6-methoxypyrimidine (B185298) using phosphorus oxychloride demonstrates the manipulation of such functional groups on similar heterocyclic systems. google.com

The synthesis of this compound is inherently a multi-step process, combining the reactions described above. A plausible synthetic route could begin with a readily available starting material like 4-hydroxy-6-methylpicolinic acid. The sequence of reactions would be crucial for success.

A potential synthetic pathway:

Methoxylation: The 4-hydroxy group is converted to a 4-methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide with a suitable base.

Chlorination: The 6-methyl group is transformed into a 6-chloro group. This is a non-trivial step and might involve radical side-chain chlorination followed by further transformations, or a more elaborate route starting from a different precursor. A more common industrial approach might start from a pre-chlorinated pyridine ring.

Esterification: The picolinic acid is converted to the methyl ester using one of the methods described in section 2.1.1.

Advanced Synthetic Techniques and Catalysis

This compound and its analogues are valuable substrates for advanced synthetic transformations, particularly in metal-catalyzed cross-coupling reactions, which allow for the construction of complex carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. The halogenated pyridine ring of picolinates like this compound makes them ideal electrophilic partners in these reactions. The chloro-substituent at the C6 position can readily participate in the catalytic cycle of reactions such as Suzuki, Heck, and Sonogashira couplings.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the picolinate (B1231196). This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The use of specific ligands, bases, and solvents is crucial for the efficiency and selectivity of these couplings. nih.gov

A particularly powerful application is the Suzuki-Miyaura cross-coupling reaction to synthesize functionalized styrenes or other biaryl compounds. nih.govresearchgate.net In this context, a picolinate analogue, such as this compound, can be coupled with a vinylboronic acid or its ester to introduce a vinyl group at the 6-position of the pyridine ring, thereby forming a styrene (B11656) derivative.

Alternatively, and more commonly, aryl halides are coupled with vinyl organometallic reagents. nih.gov A relevant example is the palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and a vinylboronic acid equivalent to produce styrene derivatives. nih.govresearchgate.netnih.gov For instance, ortho-substituted aryl halides react with 2,4,6-trivinyl-cyclotriboroxane (a stable vinylboronic acid precursor) in the presence of a palladium catalyst like Pd(PPh₃)₄ to give the corresponding styrenes in good yields (68-84%). nih.gov

A closely related transformation involves the coupling of a chlorinated picolinate with an arylboronic acid. A patent describes the reaction of methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate with 4-chloro-2-fluoro-3-methoxyphenylboronic acid in a Suzuki coupling to form the C-C bond at the 6-position. google.com This demonstrates the feasibility of using chloropicolinates as substrates for creating biaryl structures.

| Aryl Halide | Coupling Partner | Catalyst / Ligand | Product Type | Yield | Reference |

| o-Iodoaniline | 2,4,6-Trivinyl-cyclotriboroxane | Pd(PPh₃)₄ | o-Vinylaniline | 80% | nih.gov |

| o-Bromo-N-Boc-aniline | 2,4,6-Trivinyl-cyclotriboroxane | Pd(PPh₃)₄ | o-Vinyl-N-Boc-aniline | 73% | nih.gov |

| 1-Iodonaphthalene | 2,4,6-Trivinyl-cyclotriboroxane | Pd(PPh₃)₄ | 1-Vinylnaphthalene | 78% | nih.gov |

| Methyl 4-(acetylamino)-3,6-dichloropicolinate | Arylboronic Acid | Pd catalyst | Methyl 6-Aryl-picolinate | - | google.com |

This table presents examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of styrene and biaryl derivatives, analogous to reactions involving this compound.

These advanced catalytic methods significantly enhance the synthetic utility of this compound, allowing it to serve as a versatile building block for a wide array of complex target molecules in various fields of chemical research.

Palladium-catalyzed Cross-Coupling Reactions utilizing Picolinates as Substrates

Regioselective Coupling Strategies in Picolinate Synthesis

The synthesis of substituted picolinates often requires precise control of regioselectivity. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective formation of C-C bonds in pyridine systems. For instance, pyridines can be converted into heteroaryl phosphonium (B103445) salts, which then undergo selective coupling with aryl boronic acids in the presence of a nickel catalyst. nih.gov This method offers an alternative to traditional cross-coupling reactions, which can sometimes be challenging with heterocyclic substrates. nih.gov The use of phosphonium salts as pseudohalides allows for chemoselective transformations, enabling sequential couplings with different metal catalysts like palladium and nickel. nih.gov

Another approach involves the use of bidentate ligands to influence the regioselectivity of palladium-catalyzed olefinations of pyridines. Ligands such as 1,10-phenanthroline (B135089) can weaken the coordination of the palladium catalyst to the pyridine nitrogen through a trans-effect, thereby directing the functionalization to the C3-position. nih.gov

Other Metal-mediated Transformations relevant to Pyridine Carboxylates

Transition metals play a crucial role in a variety of transformations involving pyridine carboxylates. mdpi.com Metal-organic frameworks (MOFs) incorporating pyridine carboxylates have been synthesized with metals like zinc, cadmium, and cobalt. researchgate.netrsc.orgnih.gov These materials exhibit interesting structural features and potential applications. For example, the reaction of furo[3,4‐b]pyridin‐5(7H)‐one with zinc nitrate (B79036) results in a ring-opening to form a zwitterionic zinc complex with an uncoordinated carboxylate group. researchgate.net In contrast, the reaction with cadmium nitrate leads to a 2D coordination polymer where the carboxylates are coordinated to the cadmium ions. researchgate.net

Lanthanide complexes of pyridine-2,6-dicarboxylic acid (dipicolinic acid) have also been synthesized and characterized. rsc.org Furthermore, transition metal-catalyzed reactions, such as the Tsuji–Trost allylation, have been employed in the synthesis of complex molecules containing pyridine moieties. mdpi.com

Novel Approaches in Heterocyclic Synthesis pertinent to this compound Precursors

The synthesis of precursors for this compound can be achieved through various novel synthetic strategies. One common precursor is 4-methoxyaniline, which can be converted to 4-chloro-6-methoxy-2-methyl-3-nitroquinoline in three steps: cyclization, nitration, and chlorination. atlantis-press.com This quinoline (B57606) derivative serves as a key intermediate for further transformations. atlantis-press.com

The direct functionalization of the pyridine ring is another important strategy. Metal-free phosphination of pyridines has been demonstrated, providing a route to C-P bond formation. mdpi.com The site-selectivity of this reaction is influenced by steric hindrance, with the reaction favoring the para-position. mdpi.com

Derivatization and Analog Synthesis

Preparation of Picolinic Acid Analogues through Hydrolysis of Methyl Esters

The hydrolysis of methyl esters of picolinic acids is a fundamental transformation for the preparation of the corresponding carboxylic acids. This reaction can be carried out under acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, typically using sodium hydroxide (B78521), is often preferred as the reaction is irreversible and the products are generally easier to separate. chemguide.co.uk The reaction involves heating the ester under reflux with a dilute alkali solution. chemguide.co.uk For instance, methyl picolinate can be hydrolyzed to picolinic acid. The resulting carboxylate salt can then be acidified with a strong acid to yield the free carboxylic acid. chemguide.co.uk Divalent metal ions, such as Cu(II), can also catalyze the hydrolysis of picolinic acid esters. acs.org

A mild and rapid method for alkaline hydrolysis of esters has been developed using a mixture of dichloromethane (B109758) and methanol as the solvent, which allows for the efficient formation of both the carboxylic acid and the alcohol. sci-hub.se

Functionalization of the Pyridine Ring at Various Positions

The functionalization of the pyridine ring at various positions is crucial for the synthesis of diverse analogues. Transition-metal-catalyzed C-H functionalization has become a powerful tool for this purpose. nih.gov For example, rhodium catalysts have been used for the ortho-C-H alkylation of pyridines. nih.gov The strong coordination of the pyridine nitrogen to the metal center can sometimes inhibit these reactions, presenting a challenge. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used. For instance, a palladium-catalyzed Hirao cross-coupling of methyl 6-bromopicolinate with diethylphosphite has been used to synthesize a picolinic acid isostere. nih.gov

Synthesis of Related Pyridine and Quinoline Scaffolds

The synthesis of related pyridine and quinoline scaffolds often involves multi-step reaction sequences. For example, new quinoline-pyridine hybrids have been designed and synthesized as PIM-1/2 kinase inhibitors. nih.gov These syntheses often involve the coupling of substituted pyridine and quinoline precursors. nih.gov For instance, 3-(5-cyano-4-(2-morpholin-4-yl-6-substitiutedquinolin-3-yl)-6-(2-((4-substitutedphenyl)amino)-2-oxoethoxy)pyridin-2-yl)phenyl acetates were synthesized by reacting a cyano-pyridine derivative with appropriate chloroacetanilide derivatives in the presence of potassium carbonate. nih.gov

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline provides a key intermediate for accessing a variety of quinoline derivatives. atlantis-press.com

Investigative Applications in Chemical Synthesis

Chemical Transformations and Reaction Mechanisms

Studies on Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups and a good leaving group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of Methyl 6-chloro-4-methoxypicolinate, the chlorine atom at the 6-position, activated by the electron-withdrawing effects of the ring nitrogen and the ester group, serves as the leaving group. The methoxy (B1213986) group at the 4-position also influences the ring's reactivity.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group. This initial addition step disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and particularly onto the electronegative nitrogen atom. In the subsequent step, the leaving group (in this case, chloride) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. The stability of the Meisenheimer complex is a key factor in the feasibility and rate of the reaction.

While specific, detailed research findings on the nucleophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature, the general principles of SNAr on chloropyridines allow for the prediction of its reactivity with various nucleophiles.

Reactions with Nitrogen Nucleophiles:

Nitrogen-based nucleophiles, such as amines and hydrazines, are commonly used in SNAr reactions with chloropyridines. The reaction of this compound with an amine would be expected to yield the corresponding 6-amino-4-methoxypicolinate derivative. The reaction conditions would typically involve heating the chloropyridine with the amine, sometimes in the presence of a base to neutralize the HCl formed.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Predicted Product |

|---|---|

| Ammonia | Methyl 6-amino-4-methoxypicolinate |

| Primary Amine (R-NH₂) | Methyl 6-(alkyl/arylamino)-4-methoxypicolinate |

| Secondary Amine (R₂NH) | Methyl 6-(dialkylamino)-4-methoxypicolinate |

Reactions with Oxygen Nucleophiles:

Oxygen nucleophiles, such as alkoxides and hydroxides, can also displace the chloride in SNAr reactions. The reaction with a sodium alkoxide (NaOR) would lead to the formation of a 6-alkoxy-4-methoxypicolinate. Reaction with hydroxide (B78521) would yield the corresponding 6-hydroxy derivative.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Predicted Product |

|---|---|

| Sodium Methoxide (B1231860) (NaOCH₃) | Methyl 4,6-dimethoxypicolinate |

| Sodium Ethoxide (NaOCH₂CH₃) | Methyl 6-ethoxy-4-methoxypicolinate |

It is important to note that the data presented in the tables are based on established principles of nucleophilic aromatic substitution on activated pyridine rings and represent predicted outcomes. Detailed experimental studies on this compound are required to confirm these predictions and to determine optimal reaction conditions and yields. The electronic and steric properties of the incoming nucleophile, as well as the solvent and temperature, would all play a significant role in the success of these transformations.

Biological Activity and Mechanistic Studies

Anticancer Research and Cell Cycle Modulation

There is currently no publicly available scientific literature detailing the investigation of Methyl 6-chloro-4-methoxypicolinate for its anticancer properties.

No data found.

No data found.

No data found.

No data found.

Antimicrobial Investigations

There is currently no publicly available scientific literature detailing the assessment of this compound for its antimicrobial activity.

No data found.

Evaluation against Methicillin-Resistant Staphylococcus aureus (MRSA) and other Pathogenic Bacteria

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). benthamdirect.comsci-hub.se In this context, derivatives of carbazoles, which can be synthesized using precursors like this compound, have been a subject of significant interest. benthamdirect.comnih.govresearchgate.net

Studies have shown that various carbazole (B46965) derivatives exhibit potent inhibitory activities against a range of bacterial strains, including multidrug-resistant clinical isolates. tandfonline.com For instance, certain novel carbazole derivatives have demonstrated strong antibacterial activity against both Gram-positive strains, such as MRSA (CCARM 3167) and Staphylococcus aureus RN4220, and the Gram-negative strain Escherichia coli 1924, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.5 or 1 µg/ml. tandfonline.com The antibacterial effects of some of these compounds against certain Gram-positive bacteria were found to be comparable to the positive control antibiotics. tandfonline.com

Molecular hybridization approaches have also yielded promising results. A series of N-substituted carbazole analogues bearing an indole (B1671886) ring were synthesized and evaluated as anti-MRSA agents. nih.gov One representative compound from this series showed an MIC of 1 μg/mL against a panel of MRSA clinical isolates, demonstrating in vitro activities comparable to vancomycin. nih.gov This particular compound also exhibited potent activity against a recently identified Z172 MRSA strain, which is noted for its vancomycin-intermediate and daptomycin-nonsusceptible phenotype, as well as against a vancomycin-resistant Enterococcus faecalis (VRE) strain. nih.gov

Further research into different series of carbazole derivatives has highlighted their potential. One study synthesized five series of novel carbazole derivatives, incorporating aminoguanidine, dihydrotriazine, thiosemicarbazide, semicarbazide, or isonicotinic moieties. nih.gov Many of these compounds showed potent inhibitory activities with MICs ranging from 0.5 to 16 µg/ml against various bacterial and fungal strains. tandfonline.comnih.gov Specifically, compounds featuring a dihydrotriazine group were noted for their potent antimicrobial effects. nih.gov Another study focusing on carbazoles combined with imidazole (B134444) derivatives found them to be highly active against S. aureus, MRSA, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Bacillus proteus, with MIC values ranging from 1–8 lg/mL. sci-hub.se

The following table summarizes the antibacterial activity of selected carbazole derivatives against MRSA and other pathogenic bacteria.

| Compound Type | Target Organism(s) | Key Findings |

| Carbazole derivatives with aminoguanidine, dihydrotriazine, etc. | MRSA CCARM 3167, S. aureus RN4220, E. coli 1924 | Potent activity with MIC values of 0.5 or 1 µg/ml. tandfonline.com |

| Guanidine-containing carbazole derivative (49p) | S. aureus ATCC 29213, MRSA N315, MRSA NCTC10442 | Excellent activity with MIC values of 0.78–1.56 μg/mL, comparable to vancomycin. nih.gov |

| N-substituted carbazole-indole hybrids | Panel of MRSA clinical isolates, VRE | MIC of 1 μg/mL, comparable to vancomycin. nih.gov |

| Imidazole-derived carbazole compounds (2a–c) | MRSA, S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity against MRSA with MIC values of 4–8 lg/mL. sci-hub.se |

| Carbazole derivative (20b) | B. subtilis | Pronounced activity with an MIC value of 3.9 μg/mL. mdpi.com |

Structure-Activity Relationships in Carbazole Derivatives as Antibacterials

The antibacterial efficacy of carbazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substitutions on the carbazole ring influence antimicrobial potency and for guiding the design of new, more effective molecules. benthamdirect.comnih.gov

The position of substituents on the carbazole skeleton is also critical. Research on N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines and related compounds revealed that derivatives with substituents at the C-6 position exhibited pronounced antimicrobial activities. srce.hrnih.gov

Further SAR analyses have been conducted on various series of carbazole derivatives. For instance, in a study of N-alkylated carbazoles, a guanidine-containing derivative emerged as the lead compound, showing excellent antibacterial activity against multiple S. aureus strains, including MRSA. nih.gov This suggests that the basic guanidine (B92328) group plays a significant role in the antibacterial action. Similarly, the combination of a carbazole core with an imidazole moiety has been shown to result in compounds with good antibacterial activity against a panel of bacteria, including MRSA. sci-hub.se The introduction of an azole group (like imidazole or 1,2,4-triazole) and an electropositive group into carbazole derivatives appears to enhance antimicrobial activities. sci-hub.se

The following table provides a summary of key structure-activity relationships observed in carbazole derivatives.

| Structural Feature | Impact on Antibacterial Activity |

| Dihydrotriazine group | Implicated in increased antimicrobial potency and reduced toxicity. nih.gov |

| Guanidine group | The presence of this basic group is linked to excellent activity against S. aureus strains, including MRSA. nih.gov |

| Substituents at C-6 position | Found to result in pronounced antimicrobial activities. srce.hrnih.gov |

| Imidazole or 1,2,4-triazole (B32235) moiety | Combination with the carbazole core can improve antimicrobial activities. sci-hub.se |

| Indole ring | Hybridization of carbazole with an indole ring has led to potent anti-MRSA agents. nih.gov |

Enzyme Inhibition and Receptor Ligand Research

Design of Enzyme Inhibitors utilizing this compound Derivatives

Derivatives of picolinic acid, such as this compound, serve as valuable scaffolds in the design of enzyme inhibitors. One notable area of investigation involves carbazole derivatives, which have been designed and synthesized to act as antimicrobial agents through enzyme inhibition. nih.gov

For example, a study focused on novel carbazole derivatives identified a lead compound that likely exerts its antimicrobial effect by inhibiting dihydrofolate reductase. nih.gov This enzyme is crucial for the synthesis of nucleic acids and amino acids in bacteria, making it an attractive target for antibacterial drugs. The docking studies and subsequent in vitro enzyme activity assays supported the hypothesis that the binding of the carbazole derivative to dihydrofolate reductase is a key mechanism of its action. nih.gov

The versatility of the picolinate (B1231196) structure allows for the creation of diverse libraries of compounds that can be screened for inhibitory activity against various enzymatic targets.

Development of Receptor Ligands and their Interactions

Picolinic acid and its derivatives are also integral to the development of ligands for various biological receptors. The field of medicinal chemistry has extensively applied such structural motifs to create selective agonists and antagonists for G protein-coupled receptors (GPCRs), such as the adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.gov The development of selective ligands is crucial for probing the therapeutic potential of modulating these receptors. nih.gov

The interaction of ligands with receptors can be complex, involving not just direct binding but also the potential for receptor dimerization or oligomerization, which can significantly affect pharmacological behavior. nih.gov The search for receptor-selective compounds, including the development of bivalent ligands or allosteric modulators, represents a promising strategy for exploiting the properties of receptor complexes. frontiersin.org

Furthermore, picolinate-derived structures have been investigated in the context of other receptor systems. For instance, derivatives of traditional cannabinoids have been synthesized to create selective ligands for the cannabinoid CB2 receptor, which is primarily expressed in immune system cells and is a target for therapeutic immune intervention. nih.gov The development of such selective ligands is a key objective in modern drug discovery.

Studies on Fluorogenic Enzyme Substrates (e.g., for beta-glucuronidase) and Related Compounds

Derivatives related to this compound can be utilized in the synthesis of fluorogenic substrates for various enzymes, a key tool in diagnostics and molecular biology. A prime example is the use of such substrates for detecting β-glucuronidase (GUS) activity. nih.govnih.gov GUS is an important enzyme used as a reporter gene in plant molecular biology and is also relevant in applied microbiology and healthcare. nih.govthermofisher.com

Fluorogenic substrates for GUS, such as those based on a coumarin (B35378) core, release a fluorescent product upon enzymatic hydrolysis. nih.govscbt.com This allows for highly sensitive, real-time monitoring of enzyme activity. scbt.combioassaysys.com For instance, 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) is a fluorogenic substrate whose hydrolysis product, 6-chloro-4-methyl-umbelliferone (6-CMU), exhibits significantly higher fluorescence intensity at physiological pH compared to other common fluorophores like 4-methylumbelliferone (B1674119) (4-MU). nih.gov

The development of these substrates involves careful chemical design to ensure specific recognition and turnover by the target enzyme. The table below compares the kinetic parameters of GUS for different fluorogenic substrates.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

| 6-CMUG | 0.11 | 74 | 6.93 x 10⁵ |

| 4-MUG | 0.07 | 92 | 1.29 x 10⁶ |

| 3-CUG | 0.48 | 35 | 7.40 x 10⁴ |

| Data from a study on E. coli β-glucuronidase. nih.gov |

Another notable fluorogenic substrate, ELF-97 β-D-glucuronide, yields a hydrolytic product that forms an insoluble precipitate at the site of enzymatic activity, making it particularly suitable for in situ localization of GUS activity in tissue samples. nih.gov

Other Biological Activities of Related Compounds

Compounds structurally related to this compound, particularly picolinates themselves, exhibit a range of other biological activities. Chromium picolinate, a coordination complex of chromium(III) and picolinic acid, is widely recognized as a nutritional supplement. nih.govdrugbank.com It is believed to potentiate the action of insulin, thereby influencing glucose, protein, and lipid metabolism. nih.govgoogle.com This has led to its use in managing blood sugar levels and in weight loss supplements. drugbank.commdpi.com The picolinic acid component, an endogenous metabolite of tryptophan, is thought to facilitate the absorption of chromium. nih.gov

Picolinic acid itself has been noted for its ability to induce selective toxicity in transformed cells in tissue culture. nih.gov Furthermore, derivatives of picolinic acid have been explored for their potential as ligands in various biological systems. For example, nereistoxin, a natural compound, and its synthetic derivatives act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), which has implications for their use as insecticides. mdpi.com

The diverse biological activities of picolinate-related compounds underscore the versatility of this chemical scaffold in medicinal chemistry and drug development, from influencing metabolic pathways to acting as ligands for critical receptors and enzymes.

Potential in Neurodegenerative Disease Research

Direct research on the biological activity of this compound in neurodegenerative diseases is not extensively documented in publicly available literature. However, its significance lies in its use as a precursor for the synthesis of inhibitors targeting the enzyme CD38. google.com Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in cellular metabolism, and its depletion has been linked to age-related diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. google.com

CD38 is a primary consumer of NAD+ in mammalian cells. google.com By inhibiting CD38, the levels of NAD+ can be preserved, which is a therapeutic strategy being explored for mitigating the effects of neurodegenerative conditions. google.com Patent literature details the synthesis of potent CD38 inhibitors where this compound is used as a starting material. google.com The process involves the hydrolysis of the methyl ester group of this compound to its corresponding carboxylic acid, which is then used in subsequent steps to build the final inhibitor molecule. google.com

While this demonstrates the compound's importance in the synthetic pathway of potential neurotherapeutics, further research is needed to understand if this compound itself possesses any direct biological activity in this context.

Applications in Cardiovascular Condition Therapies

Similar to its role in neurodegenerative disease research, this compound is a key building block in the synthesis of compounds with potential applications in treating cardiovascular conditions. Its utility is highlighted in the development of inhibitors for two different enzymes: CD38 and adipose triglyceride lipase (B570770) (ATGL).

As mentioned previously, CD38 inhibitors are being investigated for various age-related diseases. The patent for these inhibitors also notes their potential for treating cardiovascular diseases, including cardiomyopathy and myocarditis. google.com

Furthermore, this compound is employed in the synthesis of inhibitors for human adipose triglyceride lipase (ATGL). google.com ATGL is a key enzyme in the breakdown of triglycerides stored in fat cells. google.com Dysregulation of this process is associated with several metabolic and cardiovascular disorders, such as obesity, type 2 diabetes, and atherosclerosis. google.com Inhibitors of ATGL are being developed as potential therapies for these conditions. google.com Patent documents describe the use of this compound in the synthesis of these ATGL inhibitors. google.com

The role of this compound in these synthetic processes underscores its importance in the discovery of novel treatments for a range of cardiovascular and metabolic diseases.

Research into Anti-inflammatory Activities

Herbicidal Applications of Picolinate Derivatives

The picolinate class of compounds has a well-established history in agriculture as synthetic auxin herbicides. nih.govnih.gov These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species. nih.gov Research in this area is continuously evolving to create more potent, selective, and environmentally benign herbicides.

A key strategy in the development of new picolinate herbicides involves the modification of the picolinic acid backbone. nih.gov The 6-position of the picolinate ring has been a particular focus for synthetic chemists. nih.govmdpi.com The presence of a chlorine atom at this position, as seen in this compound, makes it a valuable starting material for creating new derivatives. nih.govmdpi.com By replacing the chlorine atom with other chemical groups, such as pyrazolyl or aryl moieties, researchers have successfully developed novel herbicides with enhanced activity and a broader spectrum of weed control. nih.govnih.govmdpi.com

For instance, research has shown that derivatives of 3-chloro-6-pyrazolyl-picolinate exhibit significantly greater herbicidal activity against certain weeds compared to the commercial herbicide clopyralid. nih.gov One particular compound, designated c5, was found to have an IC50 value for inhibiting the root growth of Arabidopsis thaliana that was 27 times lower than that of clopyralid. nih.gov

Table 1: Comparison of Herbicidal Activity of a Picolinate Derivative (c5) and Clopyralid

| Compound | Target Organism | IC50 Value | Post-emergence Herbicidal Activity at 400 g ha⁻¹ |

|---|---|---|---|

| c5 | Arabidopsis thaliana root growth | 27 times lower than Clopyralid | Better and broader spectrum than Clopyralid |

| Clopyralid | Arabidopsis thaliana root growth | Baseline | Standard |

Another study focused on creating 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds from a picloram (B1677784) template. nih.gov One of the synthesized compounds, V-8, demonstrated superior post-emergence herbicidal activity against picloram at a dosage of 300 g ha⁻¹ and was found to be safe for several crops, including corn, wheat, and sorghum. nih.gov

Table 2: Post-emergence Herbicidal Activity of a Picolinate Derivative (V-8) and Picloram

| Compound | Dosage | Post-emergence Herbicidal Activity | Crop Safety |

|---|---|---|---|

| V-8 | 300 g ha⁻¹ | Better than Picloram | Safe for corn, wheat, and sorghum |

| Picloram | 300 g ha⁻¹ | Standard | - |

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal computational techniques for predicting how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. These methods are foundational in drug discovery and development, allowing for the rational design of new therapeutic agents.

While specific docking studies for Methyl 6-chloro-4-methoxypicolinate are not extensively reported in the public domain, its structural motifs, particularly the picolinate (B1231196) core, suggest potential interactions with a variety of biological targets. Picolinic acid and its derivatives are known to be involved in diverse biological processes, including acting as chelating agents for metal ions and exhibiting broad-spectrum antiviral activity by targeting viral membrane integrity and endosome maturation. nih.gov

Molecular docking simulations for analogous pyridine (B92270) derivatives have been successfully employed to predict their binding modes and affinities for various enzymes. For instance, studies on substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a promising anticancer target, have revealed key interactions with amino acid residues such as Lys661 and Asp555. rsc.org Similar studies on pyridine-substituted pyrimidines as Mer kinase inhibitors have also identified crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com

Based on these analogous studies, it is plausible to hypothesize that this compound could be computationally screened against a panel of relevant biological targets. A hypothetical docking study would likely involve the generation of a 3D conformer of the molecule and placing it into the binding pocket of a target protein. The scoring functions would then estimate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic contributions. The chloro and methoxy (B1213986) substituents on the pyridine ring would be expected to significantly influence these interactions, potentially enhancing binding affinity or conferring selectivity for a particular target. youtube.com

Table 1: Hypothetical Ligand-Target Interaction Profile for this compound

| Potential Target Class | Predicted Key Interactions | Rationale based on Analogous Compounds |

| Metalloenzymes | Coordination with the metal ion via the picolinate nitrogen and carbonyl oxygen. | Picolinic acid is a known chelator of various metal ions. libretexts.org |

| Kinases | Hydrogen bonding with backbone residues in the hinge region; hydrophobic interactions in the active site. | Substituted pyridines have shown inhibitory activity against kinases like LSD1 and Mer kinase. rsc.orgmdpi.com |

| Viral Proteins | Interactions with surface residues involved in membrane fusion or endosomal trafficking. | Picolinic acid has demonstrated broad-spectrum antiviral activity. nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis of this compound would aim to identify its most stable low-energy conformations. Studies on related molecules like 2-methoxypyridine (B126380) have shown that the orientation of the methoxy group relative to the pyridine ring (syn or anti) is a key determinant of conformational preference, influenced by steric and orbital interactions. rsc.org For this compound, the interplay between the methoxy, chloro, and methyl ester groups would dictate the preferred spatial arrangement.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. An MD simulation of this compound, either in an aqueous solution or within the active site of a putative target protein, could reveal important dynamic properties. For instance, simulations of halogenated pyrazolines have been used to understand their binding interactions and the role of chirality in enzyme inhibition. mdpi.com Similarly, MD studies on pyridine derivatives as cholinesterase inhibitors have confirmed their interaction modes and the stability of the ligand-protein complexes. nih.govacs.org

A prospective MD simulation of this compound could track the stability of its binding pose in a target's active site, the dynamics of key intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding. Such simulations are crucial for validating docking results and for providing a more realistic picture of the binding event.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of molecules.

Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The electronic structure dictates the molecule's reactivity. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrostatic interactions.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (Hypothetical DFT Calculations)

| Property/Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Indicates stability and lower propensity for electron donation. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects kinetic stability. |

| Molecular Electrostatic Potential | Negative potential around the nitrogen and oxygen atoms; positive potential around the hydrogens. | Guides non-covalent interactions with biological targets. |

| Mulliken Charges | Significant charge separation across the molecule. | Influences solubility and intermolecular interactions. |

Quantum chemical calculations can also simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

By calculating the magnetic shielding tensors of the nuclei, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of peaks. Similarly, by calculating the vibrational frequencies and intensities, a theoretical IR spectrum can be generated. Studies on pyridine-3-carboxamide (B1143946) and other pyridine derivatives have demonstrated the accuracy of DFT methods in reproducing experimental IR and NMR spectra. researchgate.netresearchgate.netyoutube.com

A theoretical spectroscopic analysis of this compound would provide a valuable reference for its experimental characterization, helping to confirm its identity and purity.

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR study on a library of compounds including this compound would involve calculating a variety of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and steric properties.

Numerous QSAR studies on pyridine derivatives have been successful in identifying the key structural features that govern their biological activities, such as antibacterial or anticancer effects. rsc.orgmdpi.comnih.govnih.gov These studies often reveal the importance of specific substitutions on the pyridine ring for enhancing activity.

Cheminformatics approaches involve the use of computational tools to analyze and organize large datasets of chemical information. broadinstitute.org For this compound, cheminformatics tools could be used to compare its properties to those of known drugs or bioactive compounds, to assess its "drug-likeness," and to identify its position within the vast chemical space. The Simplified Molecular Input Line Entry System (SMILES) for this compound, COC1=CC(=NC(=C1)Cl)C(=O)OC, provides a machine-readable representation that can be used in various cheminformatics analyses. wikipedia.org

Table 3: Key Physicochemical and Predicted Properties of this compound

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₈ClNO₃ | PubChem |

| Molecular Weight | 201.61 g/mol | PubChem nih.gov |

| IUPAC Name | methyl 6-chloro-4-methoxypyridine-2-carboxylate | PubChem nih.gov |

| XLogP3-AA | 2 | PubChem (Computed) nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) nih.gov |

| Rotatable Bond Count | 3 | PubChem (Computed) nih.gov |

These computational and theoretical approaches, while not a substitute for experimental validation, provide a robust framework for understanding the chemical and biological properties of this compound. They can guide the design of future experiments, prioritize research efforts, and ultimately accelerate the discovery of new applications for this and related compounds.

Development of Quantitative Structure-Activity Relationships for Bioactive Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in transforming qualitative biological data into predictive mathematical models. For bioactive analogues of this compound, which belongs to the picolinate class of synthetic auxin herbicides, QSAR models are developed to correlate their structural features with their herbicidal efficacy. mdpi.comnih.govresearchgate.net The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov

The development of a QSAR model for analogues of this compound would begin with the synthesis or computational generation of a library of related compounds. These analogues would feature systematic variations, for instance, at the 4- and 6-positions of the pyridine ring, or by altering the methyl ester group. The biological activity, typically expressed as the concentration required to inhibit 50% of a biological process (IC50), would be determined for each compound against a target organism, such as the model plant Arabidopsis thaliana. mdpi.comnih.gov

Once biological data is obtained, a wide array of molecular descriptors for each analogue is calculated using specialized software. discoveryjournals.org These descriptors quantify various aspects of the molecule's structure and properties:

3D Descriptors: These capture the three-dimensional aspects of the molecule, such as shape, size, and surface area. Examples include asphericity (ASP) and WHIM (Weighted Holistic Invariant Molecular) descriptors. discoveryjournals.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for molecular interactions.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP), which influences its transport and binding to biological targets. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule or its substituents (e.g., molar refractivity).

Statistical techniques like Multiple Linear Regression (MLR) or more advanced methods like k-Nearest Neighbor (kNN) are then employed to build a mathematical equation linking the most relevant descriptors to the biological activity. idosi.org For instance, a hypothetical QSAR model for a series of picolinate analogues might be represented by an equation where activity is a function of specific steric, electronic, and hydrophobic parameters.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.netnih.govnih.govkoreascience.kr These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity, providing a visual guide for designing more potent analogues. nih.gov For example, a CoMFA map might suggest that a bulkier substituent at a specific position on the pyridine ring could enhance binding to the target protein, such as the auxin receptor F-box protein 5 (AFB5). mdpi.comnih.gov

Table 1: Hypothetical QSAR Data for this compound Analogues

| Analogue | R1-Group (Position 4) | R2-Group (Position 6) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (Log 1/IC50) |

| 1 | -OCH3 | -Cl | 2.1 | -0.27 | -0.55 | 5.2 |

| 2 | -H | -Cl | 1.8 | 0.00 | 0.00 | 4.8 |

| 3 | -NH2 | -Cl | 1.5 | -0.66 | -0.61 | 5.5 |

| 4 | -OCH3 | -Br | 2.2 | -0.25 | -0.65 | 5.3 |

| 5 | -OCH3 | -I | 2.4 | -0.22 | -0.75 | 5.4 |

| 6 | -OH | -Cl | 1.7 | -0.37 | -0.55 | 5.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Data Mining and Analysis of Related Chemical Space

The chemical space around a lead compound like this compound is vast, containing potentially billions of structurally related molecules. nih.gov Data mining and computational analysis of this space are essential for identifying novel compounds with desirable properties. nih.gov This process involves leveraging large public and proprietary chemical databases, such as PubChem, ChEMBL, and corporate collections. nih.gov

Virtual Screening is a key technique in this context. nih.govnih.govmdpi.commdpi.com It involves computationally evaluating large libraries of virtual compounds for their potential to bind to a specific biological target. If the target protein of this compound (e.g., an auxin receptor) has a known 3D structure, structure-based virtual screening (SBVS) can be performed. nih.gov This involves docking millions of virtual compounds into the protein's binding site and scoring their fit. This process can rapidly filter a massive virtual library down to a manageable number of promising candidates for synthesis and testing. koreascience.kr

Pharmacophore modeling is another powerful ligand-based approach used when a target's 3D structure is unknown. researchgate.netresearcher.lifenih.govmdpi.com A pharmacophore model defines the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for biological activity. nih.govmdpi.com By analyzing a set of known active analogues, a pharmacophore model can be generated and then used as a 3D query to screen virtual libraries for novel scaffolds that match the required features but may be structurally diverse from the initial leads (a process known as scaffold hopping). researcher.life

The analysis of the chemical space also helps in identifying "activity cliffs," which are pairs of structurally very similar compounds that exhibit a large difference in biological activity. Understanding the subtle molecular changes that cause these cliffs provides critical insights into the structure-activity relationship (SAR) and guides further lead optimization.

Table 2: Illustrative Virtual Screening Workflow for Analogues

| Stage | Description | Tools/Databases | Outcome |

| 1. Library Compilation | Assemble a large virtual library of compounds. | ZINC Database, Enamine REAL Database, PubChem | A library of >1 billion virtual compounds. |

| 2. Pharmacophore Filtering | Screen the library using a 3D pharmacophore model based on known active picolinates. | LigandScout, Phase | Reduced library of ~1 million compounds matching key features. |

| 3. Molecular Docking | Dock the filtered library into the binding site of the target receptor (e.g., AFB5). | ICM-Pro, AutoDock | A ranked list of ~10,000 compounds based on predicted binding affinity. |

| 4. Hit Selection | Visually inspect the top-scoring poses and select a diverse set of compounds for synthesis. | --- | 50-100 high-priority candidates for experimental validation. |

This table represents a typical workflow and is for illustrative purposes.

Through these computational strategies, researchers can efficiently navigate the immense chemical space surrounding this compound, prioritizing the synthesis of compounds with the highest probability of success and accelerating the discovery of next-generation bioactive molecules.

Patents and Intellectual Property in Research

Patent Landscape Analysis

A patent landscape analysis for Methyl 6-chloro-4-methoxypicolinate reveals its significance primarily as a key intermediate in the synthesis of more complex, biologically active molecules. This analysis involves reviewing patents that cite the compound and understanding the patented synthetic methodologies and applications.

Patents are a primary source of information on the application of specific chemical compounds. rsc.org this compound is cited in several patents as a crucial building block or intermediate for creating novel compounds with potential therapeutic applications. These patents protect the final compounds, the synthetic processes, and their uses. profwurzer.com

A review of the patent literature shows that this compound is a reactant in the synthesis of inhibitors for enzymes like adipose triglyceride lipase (B570770) (ATGL) and CD38.

| Patent Number | Title | Assignee/Applicant | Role of this compound |

| US20220289698A1 | Inhibitors of human ATGL | Not specified in snippet | Intermediate: Used in a coupling reaction with 4-(methoxymethyl)benzeneboronic acid as part of the synthesis of novel human ATGL inhibitors. google.com |

| WO2021207186A1 | CD38 inhibitors | Not specified in snippet | Intermediate: Used as a starting material, which is hydrolyzed to 6-chloro-4-methoxypicolinic acid in the synthesis of compounds that inhibit the CD38 enzyme. google.com |

The patented applications of this compound are intrinsically linked to the therapeutic areas of the final products synthesized from it. The synthetic routes detailed in these patents are protected intellectual property.

Synthetic Routes:

Suzuki Coupling: Patent US20220289698A1 describes a Suzuki coupling reaction where this compound is reacted with a boronic acid derivative (4-(methoxymethyl)benzeneboronic acid) to form a new carbon-carbon bond. google.com This is a common and versatile reaction in organic synthesis for creating complex molecules.

Hydrolysis: In patent WO2021207186A1, the compound undergoes hydrolysis. google.com The methyl ester group is converted into a carboxylic acid using sodium hydroxide (B78521), yielding 6-chloro-4-methoxypicolinic acid, which is a subsequent intermediate for the final active compound. google.com

Applications:

Metabolic Disorders: The compounds synthesized in patent US20220289698A1 are inhibitors of human adipose triglyceride lipase (ATGL). google.com These inhibitors have potential therapeutic use in treating lipid metabolism disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. google.com

Age-Related and Other Disorders: Patent WO2021207186A1 discloses the synthesis of CD38 inhibitors. google.com CD38 is an enzyme that consumes NAD+, a key cellular metabolite. google.com By inhibiting this enzyme, the resulting compounds may be useful in treating conditions where NAD+ levels are impacted, such as age-related disorders. google.com

Freedom to Operate and Intellectual Property Strategies for Research

For researchers working with this compound, understanding the patent landscape is essential for establishing "freedom to operate" (FTO). FTO analysis determines whether a planned commercial activity, such as developing and selling a new compound, infringes on the intellectual property rights of others. profwurzer.com Given that this intermediate is used in patented synthetic routes, any commercialization of a new molecule derived from it would require a careful FTO assessment.

Key IP Strategies for Researchers:

Patentability Assessment: Before significant investment, researchers should determine if their novel compound or process is new and non-obvious, which are key requirements for obtaining a patent. rsc.orggje.com Even if a research area seems crowded, a new and unexpected improvement can still be patentable. gje.com

Strategic Filing: The timing of a patent application is critical. It requires balancing the need to have sufficient data to support the patent claims against the risk of competing prior art being published. gje.com

Defensive Publication: If patent protection is not sought, researchers might consider defensive publication. This involves publicly disclosing the invention to ensure it becomes prior art, which can prevent others from patenting the same invention. rsc.org

Trade Secrets: Alternatively, a company might choose to keep an innovative process involving this compound as a trade secret, though this does not prevent others from independently developing and patenting the same technology. gje.com

A robust IP strategy aligns with business objectives, helps attract investors, and supports regulatory pathways. stratagemipm.co.uk

Collaborative Research and Licensing Opportunities

The chemical industry often relies on strategic collaborations to advance research and development. stratagemipm.co.uk For a compound like this compound, which serves as a building block for high-value therapeutic agents, several opportunities for collaboration and licensing exist.

Academic-Industry Collaborations: Universities and research institutions can collaborate with chemical or pharmaceutical companies. resrchintl.com These collaborations can leverage the fundamental research from academia and the development and commercialization expertise of the industry. The U.S. Environmental Protection Agency (EPA), for instance, actively collaborates with academic and industry partners, sharing data and materials to advance chemical research. epa.gov

Licensing Agreements: Companies holding patents for technologies that use this compound may license their technology to other firms. rsc.org Licensing can be a significant revenue stream and helps in diffusing technology throughout the industry. rsc.org It can provide a licensee with access to patented processes, reducing R&D time and investment. Cross-licensing agreements are also common, where companies exchange rights to their intellectual property, facilitating mutual innovation. profwurzer.com

Joint Ventures: Companies can form joint ventures to share the risks and rewards of developing a new product. resrchintl.com This is particularly common for high-risk, high-reward projects in the pharmaceutical sector.

When entering collaborations, it is vital to have clear agreements on IP ownership, commercialization rights, and enforcement provisions from the outset to avoid future disputes. stratagemipm.co.uk

Q & A

(Basic) What are the established synthetic routes for Methyl 6-chloro-4-methoxypicolinate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves chlorination and esterification of pyridine derivatives. For example, chlorinating agents (e.g., POCl₃) react with 4-methoxypicolinic acid precursors, followed by esterification using methanol under acidic conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity during chlorination .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions .

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, chloro at C6) and ester functionality. For example, the methoxy group typically appears as a singlet near δ 3.9 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 202.04 for C₈H₈ClNO₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- X-ray crystallography : Resolves ambiguous structural features (e.g., using SHELXL for refinement) .

(Advanced) How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311G(d,p)) model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient C6 due to Cl substitution) .

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in SNAr reactions; LUMO localization at C6 correlates with chloride displacement .

- Thermochemical data : Atomization energies and bond dissociation energies validate experimental stability .

Software like Gaussian or ORCA implements these methods, with exact-exchange functionals improving accuracy .

(Advanced) What strategies resolve discrepancies between experimental crystallographic data and computational models of this compound?

Methodological Answer:

- Refinement tools : SHELXL refines crystal structures using restraints for bond lengths/angles, especially for disordered methoxy groups .

- Validation software : Mercury CSD analyzes packing motifs and void spaces to detect model errors .

- DFT-assisted refinement : Optimize hydrogen atom positions using computed geometries when experimental data is ambiguous .

- Twinned data handling : SHELXD resolves pseudo-merohedral twinning via dual-space methods .

(Advanced) How does the substitution pattern on the pyridine ring influence the biological activity of this compound compared to analogs?

Methodological Answer:

- Structure-activity relationship (SAR) studies :

- Comparative assays : Test analogs (e.g., 6-bromo or 4-hydroxy derivatives) in enzymatic inhibition assays. For example, Cl substitution at C6 shows 10-fold higher activity than Br in kinase inhibition .

(Basic) What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Protect from moisture and light at 0–6°C in airtight containers .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent hydrolysis of the ester group .

- Decomposition risks : Avoid strong bases (>pH 9), which hydrolyze the ester to carboxylic acid .

(Advanced) What are the challenges in achieving regioselective functionalization of this compound for medicinal chemistry applications?

Methodological Answer:

- Directing group strategies : The methoxy group at C4 directs electrophilic substitution to C5, but steric hindrance from Cl at C6 complicates this .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C2/C3 requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80°C) to overcome electron-withdrawing effects .

- Protection/deprotection : Temporary protection of the ester (e.g., silylation) prevents side reactions during amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.